![molecular formula C34H34N2O11 B14667726 4-[(4-Aminophenyl)methyl]aniline;dimethyl benzene-1,4-dicarboxylate;1,3-dioxo-2-benzofuran-5-carboxylic acid;ethane-1,2-diol CAS No. 42884-75-3](/img/structure/B14667726.png)
4-[(4-Aminophenyl)methyl]aniline;dimethyl benzene-1,4-dicarboxylate;1,3-dioxo-2-benzofuran-5-carboxylic acid;ethane-1,2-diol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-Isobenzofurancarboxylic acid, 1,3-dihydro-1,3-dioxo-, polymer with dimethyl 1,4-benzenedicarboxylate, 1,2-ethanediol and 4,4’-methylenebis[benzenamine] is a complex polymeric compound It is synthesized through the polymerization of 5-Isobenzofurancarboxylic acid, 1,3-dihydro-1,3-dioxo- with dimethyl 1,4-benzenedicarboxylate, 1,2-ethanediol, and 4,4’-methylenebis[benzenamine]
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of this compound involves multiple steps:
Polymerization: The initial step involves the polymerization of 5-Isobenzofurancarboxylic acid, 1,3-dihydro-1,3-dioxo- with dimethyl 1,4-benzenedicarboxylate. This reaction typically occurs under high-temperature conditions with a catalyst to facilitate the polymerization process.
Addition of 1,2-Ethanediol: The polymer is then reacted with 1,2-ethanediol under controlled conditions to form the intermediate product.
Incorporation of 4,4’-Methylenebis[benzenamine]: Finally, 4,4’-methylenebis[benzenamine] is added to the reaction mixture to complete the polymerization process, resulting in the final compound.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous polymerization techniques. The reaction conditions are optimized to ensure high yield and purity of the final product. Advanced reactors and catalysts are employed to maintain consistent reaction conditions and product quality.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the aromatic rings and the methylene bridges.
Reduction: Reduction reactions can occur at the carbonyl groups present in the polymer backbone.
Substitution: The aromatic rings in the polymer can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions.
Major Products Formed
The major products formed from these reactions include various substituted derivatives of the original polymer, which can exhibit different physical and chemical properties.
科学研究应用
This compound has a wide range of applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of advanced materials and polymers with specific properties.
Biology: The compound is studied for its potential use in drug delivery systems and as a biomaterial for tissue engineering.
Medicine: Research is ongoing to explore its use in developing new pharmaceuticals and medical devices.
Industry: It is utilized in the production of high-performance coatings, adhesives, and composites.
作用机制
The compound exerts its effects through various molecular interactions:
Molecular Targets: The polymer interacts with specific proteins and enzymes, influencing their activity.
Pathways Involved: It can modulate signaling pathways related to cell growth, differentiation, and apoptosis.
相似化合物的比较
Similar Compounds
Trimellitic Anhydride: A related compound with similar chemical structure and reactivity.
1,2,4-Benzenetricarboxylic Acid: Another compound with comparable functional groups and applications.
Uniqueness
The uniqueness of 5-Isobenzofurancarboxylic acid, 1,3-dihydro-1,3-dioxo-, polymer with dimethyl 1,4-benzenedicarboxylate, 1,2-ethanediol and 4,4’-methylenebis[benzenamine] lies in its complex polymeric structure, which imparts distinct physical and chemical properties. This makes it suitable for specialized applications that require high-performance materials.
属性
CAS 编号 |
42884-75-3 |
|---|---|
分子式 |
C34H34N2O11 |
分子量 |
646.6 g/mol |
IUPAC 名称 |
4-[(4-aminophenyl)methyl]aniline;dimethyl benzene-1,4-dicarboxylate;1,3-dioxo-2-benzofuran-5-carboxylic acid;ethane-1,2-diol |
InChI |
InChI=1S/C13H14N2.C10H10O4.C9H4O5.C2H6O2/c14-12-5-1-10(2-6-12)9-11-3-7-13(15)8-4-11;1-13-9(11)7-3-5-8(6-4-7)10(12)14-2;10-7(11)4-1-2-5-6(3-4)9(13)14-8(5)12;3-1-2-4/h1-8H,9,14-15H2;3-6H,1-2H3;1-3H,(H,10,11);3-4H,1-2H2 |
InChI 键 |
DRLRUYQALRDTQD-UHFFFAOYSA-N |
规范 SMILES |
COC(=O)C1=CC=C(C=C1)C(=O)OC.C1=CC(=CC=C1CC2=CC=C(C=C2)N)N.C1=CC2=C(C=C1C(=O)O)C(=O)OC2=O.C(CO)O |
相关CAS编号 |
42884-75-3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




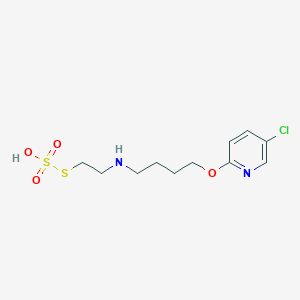
![1-(2,4-Dinitrophenyl)-2-[2-(methylsulfanyl)-1-phenylethylidene]hydrazine](/img/structure/B14667670.png)

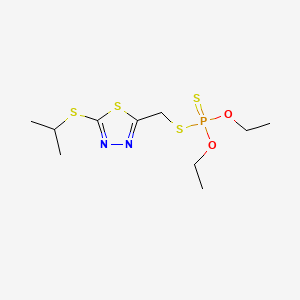
![2-{[(4,5-Dihydro-1H-imidazol-2-yl)sulfanyl]methyl}pyridine](/img/structure/B14667690.png)
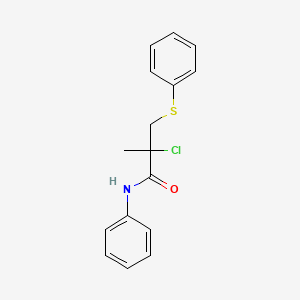
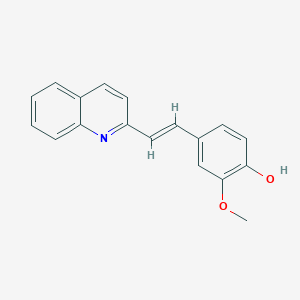
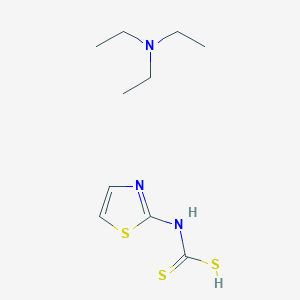
![1H-1,2,3-Triazole-4-methanamine, 5-amino-N-[[5-amino-1-(phenylmethyl)-1H-1,2,3-triazol-4-yl]methyl]-1-(phenylmethyl)-](/img/structure/B14667716.png)
![Benzenesulfonic acid, 4-[(3-chloro-4-hydroxyphenyl)azo]-](/img/structure/B14667727.png)
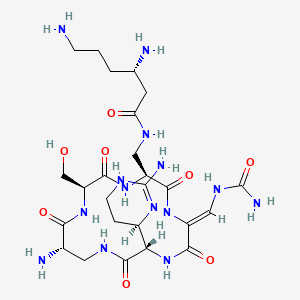
![Benzo[f]quinolinium, 3-(4-methoxyphenyl)-1,4-dimethyl-, iodide](/img/structure/B14667740.png)
